Product packaging for 6-Amino-5-chloropicolinaldehyde(Cat. No.:)

6-Amino-5-chloropicolinaldehyde

Cat. No.: B13332907
M. Wt: 156.57 g/mol
InChI Key: VKWPNUUZJDLSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-chloropicolinaldehyde is a chemical compound offered for research and further manufacturing applications. As a functionalized pyridine derivative, it serves as a versatile synthetic intermediate or building block in organic synthesis. Compounds of this class are frequently utilized in pharmaceutical research for the development of active ingredients, including potential antiviral and antibacterial agents . Furthermore, related chlorinated and aminated pyridine scaffolds find application in the agrochemical industry, for instance in the synthesis of herbicides and insecticides . Researchers value this compound for its reactive aldehyde and halogen substituents, which allow for further chemical modifications to create more complex molecular structures. When handling, appropriate safety precautions should be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O B13332907 6-Amino-5-chloropicolinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

6-amino-5-chloropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9)

InChI Key

VKWPNUUZJDLSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C=O)N)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 6 Amino 5 Chloropicolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com The rate and equilibrium of these additions can be influenced by factors such as the concentration of the nucleophile and the presence of an acid catalyst. masterorganicchemistry.com

In the case of 6-Amino-5-chloropicolinaldehyde, the electrophilicity of the carbonyl carbon is influenced by the electronic effects of the pyridine (B92270) ring substituents. The amino group at the 6-position donates electron density to the ring, which can slightly reduce the electrophilicity of the aldehyde. Conversely, the chlorine atom at the 5-position and the ring nitrogen act as electron-withdrawing groups, which enhance the electrophilicity.

Common nucleophiles that can react with the aldehyde moiety include:

Grignard Reagents (R-MgX): These strong nucleophiles add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol upon workup. youtube.com

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol. youtube.com

Cyanide Ion (CN⁻): Addition of cyanide leads to the formation of a cyanohydrin. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Carbon Nucleophile Grignard Reagent (e.g., CH₃MgBr) Secondary Alcohol
Hydride Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol
Nitrogen Nucleophile Primary Amine (R-NH₂) Imine (Schiff Base)

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.com This reaction is typically catalyzed by mild acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, which then dehydrates to yield the imine. youtube.commdpi.com The formation of the imine is a reversible process, and the equilibrium can often be driven forward by removing the water that is formed. masterorganicchemistry.com

The amino group of another molecule of this compound or other primary amines can react with the aldehyde function. The reaction with a primary amine results in a product with a carbon-nitrogen double bond (C=N). youtube.com The stability and yield of such condensation products can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the hemiaminal intermediate over the final Schiff base. mdpi.com

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a 6-amino-5-chloropicolinic acid. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.

Reduction: The reduction of the aldehyde to a primary alcohol, (6-amino-5-chloropyridin-2-yl)methanol, is a common transformation. This is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. youtube.com The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. youtube.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce the aldehyde. youtube.com

Reactivity of the Amino Group

The amino group (-NH₂) attached to the pyridine ring is a key functional group that imparts nucleophilic character and provides a handle for further derivatization and cyclization reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. masterorganicchemistry.com The nucleophilicity of amines generally correlates with their basicity; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. masterorganicchemistry.com In this compound, the electron-donating character of the amino group is somewhat tempered by the electron-withdrawing nature of the chloro-substituted pyridine ring.

The amino group can react with a variety of electrophiles, allowing for the synthesis of a wide range of derivatives. This process, known as derivatization, is often used to modify the chemical properties of a molecule. sigmaaldrich.com Common derivatization strategies for amino groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Silylation: Reaction with silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl-amines, which can be more volatile and stable for certain types of analysis. sigmaaldrich.com

Carbamate (B1207046) Formation: Reaction with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to form fluorescent urea (B33335) derivatives, which is useful for analytical purposes. nih.govepa.gov

Table 2: Derivatization Reactions of the Amino Group

Reagent Class Example Reagent Derivative Formed
Acyl Halide Acetyl Chloride Amide
Silylating Agent MTBSTFA TBDMS-Amine

The reactivity of the amino group is crucial for its use as a building block in more complex molecules. bohrium.com

The presence of both a nucleophilic amino group and an electrophilic aldehyde in the same molecule, or in reactions with other bifunctional molecules, opens up pathways for the synthesis of various fused nitrogen-containing heterocyclic compounds (azaheterocycles). 2-Aminopyridines are well-established synthons for creating fused five- and six-membered azaheterocycles like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. researchgate.net

This compound can act as a precursor in similar cyclization strategies. The amino group can act as a nucleophile, while the aldehyde can either act as an electrophile directly or be transformed into a group that participates in the cyclization. For instance, condensation of the aldehyde with a molecule containing an active methylene (B1212753) group, followed by intramolecular cyclization involving the amino group, is a common strategy for building fused ring systems. Such tandem reactions, like a Michael addition followed by a Thorpe-Ziegler type reaction, are powerful methods for constructing complex heterocycles. nih.gov

Reactivity of the Chloro Substituent

The chloro substituent at the 5-position of the pyridine ring is a key site for synthetic transformations, primarily through nucleophilic aromatic substitution and transition metal-mediated cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to these reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the chloro group in this compound. In this two-step mechanism, a nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion yields the substituted product.

Transition metal-mediated cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as an excellent handle for such transformations. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, a Suzuki-Miyaura coupling could introduce a wide range of aryl or vinyl substituents at the 5-position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. While specific data for this exact compound is scarce, studies on similar chloropyridines demonstrate the feasibility of this transformation.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. This reaction would allow for the introduction of an alkynyl moiety at the 5-position of this compound, providing a gateway to a variety of further functionalizations. The reaction is typically carried out under mild conditions with a base such as an amine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a diverse array of primary or secondary amines at the 5-position, further functionalizing the this compound scaffold. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical for the success of this amination reaction.

The following table summarizes the potential cross-coupling reactions for this compound based on established methodologies for similar compounds.

Reaction Type Coupling Partner Catalyst System (Typical) Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base5-Aryl-6-aminopicolinaldehyde
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Amine5-Alkynyl-6-aminopicolinaldehyde
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Phosphine Ligand / Base5-(Substituted-amino)-6-aminopicolinaldehyde

This table represents potential reactions based on the known reactivity of similar functionalized chloropyridines. Specific conditions and yields for this compound would require experimental validation.

Synergistic Reactivity of Multiple Functional Groups

The presence of three distinct functional groups in close proximity on the pyridine ring can lead to synergistic or competitive reactivity, enabling complex transformations and the synthesis of diverse heterocyclic structures.

The amino and aldehyde groups, for instance, can participate in intramolecular or intermolecular condensation reactions to form imines or be utilized in multicomponent reactions to construct more complex molecular architectures. For example, the amino group can react with the aldehyde of another molecule, or an external aldehyde, to form a Schiff base, which can then undergo further reactions.

Furthermore, the chloro substituent's reactivity can be modulated by the other functional groups. The amino group's electron-donating character can influence the oxidative addition step in palladium-catalyzed cross-coupling cycles. Conversely, the aldehyde group's electron-withdrawing nature is crucial for activating the chloro group towards nucleophilic substitution. This interplay allows for regioselective reactions and the potential for one-pot, multi-step synthetic sequences.

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies specifically for this compound are not widely reported in the scientific literature. However, understanding the reaction mechanisms can be inferred from studies on analogous systems.

For SNAr reactions, kinetic studies would likely reveal a second-order rate law, consistent with the addition-elimination mechanism. The rate would be dependent on the concentrations of both the substrate and the nucleophile. Computational studies, such as Density Functional Theory (DFT) calculations, could provide insights into the transition state energies and the stability of the Meisenheimer intermediate, helping to predict the most favorable reaction pathway and the influence of the different functional groups on reactivity.

For transition metal-mediated cross-coupling reactions, the mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. Kinetic studies can help to identify the rate-determining step of the cycle, which can be influenced by factors such as the nature of the ligand, the base, and the substrates. For example, in Suzuki-Miyaura couplings of chloropyridines, the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step. Mechanistic studies, including the isolation and characterization of reaction intermediates and the investigation of ligand effects, would be invaluable for optimizing reaction conditions and expanding the synthetic utility of this compound.

Advanced Analytical Techniques for Characterization and Structural Elucidation

Spectroscopic Methods in Structural Analysis

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of 6-Amino-5-chloropicolinaldehyde. By interacting with the molecule using various forms of electromagnetic radiation, scientists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. nih.gov Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts, splitting patterns, and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For this compound, characteristic signals would be expected for the aldehyde proton, the aromatic protons on the picoline ring, and the protons of the amino group. The position of these signals is influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group, as well as the electron-donating nature of the amino group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its chemical environment. The carbonyl carbon of the aldehyde group would appear at a characteristic downfield position, while the carbons of the pyridine (B92270) ring would have shifts influenced by the attached substituents.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the this compound molecule. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.5 - 10.5---
Aromatic H7.0 - 8.5---
Amino H4.0 - 6.0---
Aldehyde C185 - 195---
C-Cl---140 - 150
C-NH₂---150 - 160
Other Aromatic C---110 - 140

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. wiley-vch.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

Beyond molecular weight, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to confirm the connectivity of the different functional groups within the molecule. For this compound, characteristic fragmentation pathways might include the loss of the aldehyde group (CHO), the chlorine atom, or the amino group. researchgate.netiac.es

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the aldehyde, and the C-Cl stretch. lumenlearning.compressbooks.publibretexts.org

N-H stretch: Typically appears in the region of 3300-3500 cm⁻¹. Primary amines (like the one in this compound) often show two bands in this region. libretexts.org

C=O stretch: The aldehyde carbonyl group gives a strong, sharp absorption band typically in the range of 1670-1740 cm⁻¹. libretexts.org

C-Cl stretch: This bond usually absorbs in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amino)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=O Stretch (Aldehyde)1670 - 1740
C=C and C=N Stretch (Aromatic Ring)1400 - 1600
C-Cl Stretch600 - 800

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification.

By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample. nih.gov This is crucial for quality control and for ensuring the compound meets required purity specifications. The use of derivatization reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can enhance the detection and quantification of amino-containing compounds. nih.govnih.gov

For more demanding analytical challenges, such as high-throughput screening or the analysis of complex matrices, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the method of choice. nih.gov UPLC utilizes smaller particle sizes in the stationary phase, resulting in faster separations and higher resolution compared to conventional HPLC.

The coupling of UPLC with ESI-MS/MS provides an exceptionally sensitive and selective analytical platform. mdpi.comresearchgate.net Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, while the tandem mass spectrometer provides both molecular weight information and structural data through fragmentation. This powerful combination allows for the rapid and reliable analysis of this compound, even at very low concentrations. unt.edu

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.gov However, compounds like this compound, which possess polar functional groups (amino and aldehyde), are often not sufficiently volatile for direct GC analysis. labinsights.nl These groups can lead to issues such as poor peak shape, thermal decomposition in the injector, and strong interactions with the stationary phase of the GC column. labinsights.nlreddit.com To overcome these challenges, the compound must first be converted into a more volatile and thermally stable derivative. reddit.comsigmaaldrich.comyoutube.com

The primary objective of derivatization for GC analysis is to replace the active hydrogens in the amino (-NH2) and aldehyde (-CHO, via its enol form) groups with nonpolar moieties. sigmaaldrich.com This transformation reduces the compound's polarity and its capacity for hydrogen bonding, thereby increasing its volatility and improving its chromatographic behavior. reddit.comsigmaaldrich.com

Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC separates the derivative from other components in the sample mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.comnih.gov For instance, the analysis of silylated derivatives by GC-MS allows for identification through characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57) for TBDMS derivatives. sigmaaldrich.com

The choice of GC column is also critical. A nonpolar or mid-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically suitable for the separation of these types of derivatives. labinsights.nl

Derivatization Strategies for Enhanced Analytical Detection and Chromatographic Properties

Derivatization is a chemical modification process used to alter the physicochemical properties of an analyte to make it more suitable for a particular analytical technique. reddit.com For this compound, derivatization is essential for successful GC analysis and can also enhance detection by other methods like HPLC. researchgate.net The primary strategies involve silylation and acylation, which target the active hydrogens of the amino and enolizable aldehyde groups. youtube.comresearchgate.net

Silylation:

Silylation is a common and effective derivatization technique where an active proton is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.net

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for forming TMS derivatives, and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for forming the more stable TBDMS derivatives. labinsights.nlsigmaaldrich.com

Reaction Conditions: The reaction is typically carried out in an aprotic solvent, with pyridine often used both as a solvent and a catalyst to drive the reaction forward. nih.govresearchgate.net The reaction may require heating to ensure complete derivatization. sigmaaldrich.com It is crucial to perform the reaction under anhydrous conditions, as the presence of moisture can deactivate the silylating reagent. reddit.comsigmaaldrich.com

Advantages: Silylation effectively increases the volatility and thermal stability of the analyte, leading to improved peak shapes and resolution in GC. labinsights.nl

Acylation:

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen. youtube.com This method is also highly effective for derivatizing amino groups.

Reagents: A variety of acylation reagents can be used, including acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides. labinsights.nlresearchgate.netnih.gov Perfluorinated anhydrides are often used as they introduce fluorine atoms into the derivative, which can significantly enhance the response of an electron capture detector (ECD). youtube.com

Reaction Conditions: Similar to silylation, acylation reactions are often performed in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger. researchgate.net

Advantages: Acylated derivatives are generally stable and exhibit good chromatographic properties. cncb.ac.cn The choice of acylating reagent can be tailored to the specific detector being used. youtube.com

The table below summarizes common derivatization reagents and their applications.

Derivatization StrategyReagent ClassExample ReagentTarget Functional GroupsKey Advantages
Silylation Silylating AgentsN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amino, Aldehyde (enol form)Increases volatility and stability for GC analysis. labinsights.nl
Silylation Silylating AgentsN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amino, Aldehyde (enol form)Forms more stable derivatives compared to TMS reagents. sigmaaldrich.com
Acylation Acid AnhydridesTrifluoroacetic Anhydride (TFAA)AminoEnhances detectability by electron capture detectors (ECD). youtube.com
Acylation Acyl HalidesHeptafluorobutyryl ChlorideAminoProduces stable derivatives with excellent chromatographic resolution. nih.gov

The following table outlines research findings on the derivatization of related compound classes, which can be extrapolated for the analysis of this compound.

Compound ClassDerivatization ReagentAnalytical MethodKey Findings
Amino AcidsMTBSTFAGC-MSProduces stable TBDMS derivatives with characteristic fragmentation patterns, allowing for reliable identification. sigmaaldrich.comsigmaaldrich.com
Amino AcidsMSTFAGC-MSEffective for creating volatile TMS derivatives, leading to enhanced separation and detection. labinsights.nl
Substituted AminesHeptafluorobutyrylamideGC-MSDerivatives show excellent resolution on nonpolar GC columns and provide unique mass spectra for specific identification. nih.gov
Flavonoids (with hydroxyl groups)MTBSTFAGC-MSAutomated silylation using microfluidic devices demonstrates efficient derivatization at room temperature. researchgate.net

Computational and Theoretical Studies of 6 Amino 5 Chloropicolinaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure is fundamental to a molecule's properties and reactivity. Analysis of the molecular orbitals, particularly the frontier orbitals, provides key insights.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical HOMO and LUMO Energies for 6-Amino-5-chloropicolinaldehyde

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: This table is for illustrative purposes only. The values would need to be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green areas denote regions of neutral potential. For this compound, one would expect negative potential near the nitrogen and oxygen atoms and the chlorine atom, with positive potential likely around the aldehyde and amino protons.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations can provide quantitative measures of a molecule's reactivity, helping to predict how it will behave in chemical reactions.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electrophilicity (ω) and nucleophilicity (N), can be calculated from the HOMO and LUMO energies. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its electron-donating capability. These indices are useful for classifying molecules and predicting their behavior in polar reactions.

Table 2: Hypothetical Reactivity Indices for this compound

ParameterValue
Electrophilicity (ω)Data not available
Nucleophilicity (N)Data not available
Chemical Hardness (η)Data not available
Chemical Potential (μ)Data not available

Note: This table is for illustrative purposes. The values are derived from HOMO and LUMO energies and would require specific calculations.

Fukui Functions and Parr Functions for Site Selectivity Prediction

To understand the local reactivity of a molecule, Fukui functions and Parr functions are employed. These functions identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing these local reactivity descriptors, one can predict the regioselectivity of chemical reactions involving this compound. For instance, these calculations could pinpoint whether an incoming electrophile would preferentially attack the amino group, the pyridine (B92270) nitrogen, or another site on the aromatic ring.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction rate. By modeling different potential reaction pathways, chemists can predict the most likely mechanism and the major products of a reaction involving this compound.

No Specific Research Found for this compound

A comprehensive search for computational and theoretical studies focusing exclusively on the chemical compound this compound has yielded no specific research articles or publicly available data.

While the fields of computational chemistry and theoretical analysis are active areas of research for many chemical compounds, it appears that this compound has not been a specific subject of published investigation according to available academic and chemical databases.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and analysis on its spectroscopic properties or structure-activity relationships as requested. The methodologies for such studies are well-established and have been applied to structurally similar pyridine and pyrimidine (B1678525) derivatives. However, without dedicated research on this compound, any discussion would be speculative and not based on the direct scientific evidence required for a focused and accurate article.

Further research efforts would be necessary to generate the specific computational and theoretical data for this particular compound.

Table of Mentioned Compounds

Applications of 6 Amino 5 Chloropicolinaldehyde As a Synthetic Intermediate

Role in Heterocyclic Compound Synthesis

The combination of amino and aldehyde functionalities on a pyridine (B92270) core makes 6-Amino-5-chloropicolinaldehyde a prime candidate for constructing fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.

Precursor for Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocycles recognized for their wide range of applications in medicinal chemistry and materials science. They form the core of several commercial drugs and are investigated for their diverse biological activities, including antifungal, anti-inflammatory, and antiviral properties. Typically, the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related two-carbon unit.

Similarly, pyrido[1,2-a]pyrimidines are another important class of heterocyclic compounds. General synthetic routes often involve the cyclocondensation of 2-aminopyridine derivatives with various carbon-based building blocks.

While the structure of this compound suggests it could theoretically serve as a precursor for derivatives of these ring systems, extensive searches of chemical literature and patent databases did not yield specific examples or established protocols for its use in synthesizing either imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidines. The research in this area tends to utilize other substituted 2-aminopyridines as starting materials. For instance, a related compound, 2-amino-5-chloropyridine, is a known intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides google.com.

Building Block for Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and dyes. The reactivity of this compound, particularly the aldehyde and amino groups, allows for the formation of Schiff bases through reaction with primary amines. These Schiff bases can be versatile intermediates themselves, potentially undergoing further intramolecular reactions to form a variety of heterocyclic scaffolds.

Despite this theoretical potential, specific, documented syntheses of other nitrogen-containing heterocycles starting from this compound are not readily found in the reviewed literature. The utility of its isomer, 2-Amino-6-chloronicotinaldehyde, as a versatile building block for forming Schiff bases and other heterocyclic systems has been noted, highlighting the general synthetic potential of this class of compounds.

Advanced Materials Synthesis

The electronic and structural properties of pyridine derivatives make them attractive components for advanced materials.

Ligands in Coordination Chemistry

Pyridine-based molecules are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. The additional functional groups on this compound, such as the amino and aldehyde groups, could act as secondary binding sites, allowing it to function as a bidentate or even tridentate ligand. Such multi-dentate ligands are crucial for creating stable metal complexes with specific geometries and electronic properties for applications in catalysis, sensing, and magnetics. However, there is no specific literature available that documents the synthesis of metal complexes using this compound as a ligand.

Components in Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices often incorporate nitrogen-containing heterocyclic compounds due to their favorable charge transport properties and thermal stability. These molecules can be used as host materials, emitting materials, or in charge-transporting layers. While the pyridine scaffold is a common feature in materials designed for organic electronics, there are no specific reports of this compound being used or investigated as a component in OLEDs or other organic electronic materials.

Contribution to Agrochemical Compound Development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-5-chloropicolinaldehyde in academic research?

  • Methodological Answer : Synthesis typically involves halogenation and amination of picolinaldehyde derivatives. For example, describes a protocol using sulfuric acid and acetonitrile/water for hydrolysis of intermediates, which can be adapted for this compound. Key steps include:

  • Step 1 : Chlorination of the pyridine ring at the 5-position using reagents like POCl₃ or SOCl₂.
  • Step 2 : Introduction of the amino group via nucleophilic substitution or catalytic amination.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and aldehyde functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₆H₅ClN₂O: 157.02).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation and decomposition .
  • Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture sensitivity. Gloveboxes are recommended for air-sensitive steps .

Advanced Research Questions

Q. How do the amino and chloro substituents influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer :

  • The chloro group at position 5 acts as an electron-withdrawing group (EWG), enhancing the electrophilicity of the aldehyde at position 2.
  • The amino group at position 6 can participate in hydrogen bonding or act as a directing group in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 6-Aminopicolinaldehyde) using kinetic studies .

Q. What strategies can resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Vary temperature (e.g., 80°C vs. room temperature, as in ), solvent polarity (acetonitrile vs. DMF), and catalyst loading.
  • In-situ Monitoring : Use TLC or HPLC to track intermediate formation and identify side reactions (e.g., over-oxidation of the aldehyde).
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables affecting yield .

Q. What advanced computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Data Sources : PubChem CID 22541 (related analogs) provides structural data for comparative studies .

Q. How does this compound perform as a ligand in metal-catalyzed reactions?

  • Methodological Answer :

  • Coordination Studies : Test with transition metals (e.g., Pd, Cu) to form complexes. The aldehyde and amino groups can act as bidentate ligands.
  • Application Example : Use in C–H activation reactions for heterocycle synthesis. Compare catalytic efficiency with other picolinaldehyde derivatives .

Q. What analytical techniques are used to study degradation products under different conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity.
  • LC-MS/MS : Identify degradation products (e.g., oxidized aldehyde to carboxylic acid).
  • X-ray Crystallography : Resolve crystal structures to confirm decomposition pathways .

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